molecular formula C6H5ClN2S B13482091 3-(2-Chlorothiazol-5-yl)propanenitrile

3-(2-Chlorothiazol-5-yl)propanenitrile

Cat. No.: B13482091
M. Wt: 172.64 g/mol
InChI Key: FQZZPGGMMVTMDB-UHFFFAOYSA-N
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Description

3-(2-Chlorothiazol-5-yl)propanenitrile is a chemical compound that features a thiazole ring substituted with a chlorine atom and a propanenitrile group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorothiazol-5-yl)propanenitrile typically involves the reaction of 2-chlorothiazole with a suitable nitrile precursor under controlled conditions. One common method includes the use of 2-chlorothiazole and acrylonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorothiazol-5-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Thiazole amines.

Scientific Research Applications

3-(2-Chlorothiazol-5-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.

    Medicine: Potential use in drug discovery and development, particularly for diseases caused by microbial infections.

    Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties

Mechanism of Action

The mechanism of action of 3-(2-Chlorothiazol-5-yl)propanenitrile involves its interaction with specific molecular targets within microbial cells. The thiazole ring can disrupt essential biological processes, such as enzyme activity or cell membrane integrity, leading to the inhibition of microbial growth. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorothiazol-5-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazole derivatives, it combines the reactivity of the nitrile group with the bioactivity of the thiazole ring, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H5ClN2S

Molecular Weight

172.64 g/mol

IUPAC Name

3-(2-chloro-1,3-thiazol-5-yl)propanenitrile

InChI

InChI=1S/C6H5ClN2S/c7-6-9-4-5(10-6)2-1-3-8/h4H,1-2H2

InChI Key

FQZZPGGMMVTMDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)CCC#N

Origin of Product

United States

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